Invert Sugar

Sweetness equivalence Caloric reduction Sensory science

Invert Sugar (CAS 8013-17-0) is an equimolar glucose-fructose mixture manufactured via enzyme- or acid-catalyzed hydrolysis. Unlike sucrose, HFCS, or glucose syrup, it prevents sucrose recrystallization at 10–15% usage, accelerates Maillard browning ~2× versus fructose-only systems, and provides 100% fermentable carbohydrate for brewing. Enzyme-inverted grades (pH 5.0, 60°C, immobilized invertase) are HMF-free, meeting pharmacopoeial standards for parenteral nutrition and oral solutions. Available as partial or total invert syrups (50–95%+ inversion) at 72–76°Brix. Tailored for confectionery, bakery, brewing, and pharmaceutical applications.

Molecular Formula C12H24O12
Molecular Weight 360.31 g/mol
CAS No. 8013-17-0
Cat. No. B033510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInvert Sugar
CAS8013-17-0
SynonymsINVERTOSE; INVERT SUGAR; calorose; insubeta; inverdex; invert; invertogen; nulomoline
Molecular FormulaC12H24O12
Molecular Weight360.31 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O.C(C(C(C(C(=O)CO)O)O)O)O
InChIInChI=1S/2C6H12O6/c2*7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2;1,3-6,8-12H,2H2
InChIKeyPJVXUVWGSCCGHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityCompletely soluble

Invert Sugar (CAS 8013-17-0): Technical Baseline and Procurement-Grade Characterization for Industrial Formulators


Invert Sugar (CAS 8013-17-0), also designated as invert syrup or trimoline, is an equimolar mixture of the monosaccharides glucose (dextrose) and fructose (levulose) produced via acid- or enzyme-catalyzed hydrolysis of the disaccharide sucrose [1]. This hydrolysis reaction (C₁₂H₂₂O₁₁ + H₂O → C₆H₁₂O₆ + C₆H₁₂O₆) converts the dextrorotatory sucrose molecule (specific rotation +66.5°) into a levorotatory mixture (specific rotation approximately -40.5°), a phenomenon that gives the compound its "invert" nomenclature [2]. The resulting product is a colorless to pale yellow, viscous hygroscopic liquid with a molecular formula of C₁₂H₂₄O₁₂, molecular weight of approximately 360.31 g/mol, density of 1.338 g/mL at 20°C, and boiling point of 105°C at 101,325 Pa . Commercial grades are typically supplied as aqueous syrups with total solids content ranging from 72% to 76% (Brix) and are available in varying degrees of inversion—from partial (medium invert, ~50% inversion) to total invert (>95% inversion)—enabling formulators to tailor functional properties to specific application requirements [3].

Why Generic Substitution Fails: Functional Non-Interchangeability of Invert Sugar with Sucrose, HFCS, and Glucose Syrup


Invert Sugar cannot be substituted 1:1 with granulated sucrose, high-fructose corn syrup (HFCS), or conventional glucose syrup without compromising critical product performance parameters. Sucrose exists as a crystalline disaccharide requiring enzymatic or acidic cleavage prior to utilization in many biological and chemical processes, whereas Invert Sugar provides immediately bioavailable monosaccharides that bypass this rate-limiting hydrolytic step [1]. HFCS, while also a glucose-fructose blend, typically contains fructose at 42-55% of total carbohydrate (versus Invert Sugar's ~50% equimolar ratio) and retains distinct impurity profiles and sensory characteristics derived from its corn starch feedstock and isomerization processing [2]. Glucose syrup (corn syrup) contains predominantly glucose polymers and maltose with minimal fructose, offering sweetness values as low as 30-34% relative to sucrose and lacking the humectant and crystallization-inhibition synergies conferred by the glucose-fructose co-presence [3]. These compositional and structural divergences translate directly into quantifiable differences in solubility limits, water activity reduction, crystallization behavior, Maillard browning kinetics, and fermentation dynamics—differences that cannot be compensated for by simple adjustment of usage levels .

Invert Sugar (CAS 8013-17-0): Quantified Performance Differentiation Versus Comparator Sweeteners


Sweetness Intensity and Caloric Efficiency: Invert Sugar Delivers 1.3× Sweetness of Sucrose at Equivalent Solids

Invert Sugar exhibits a relative sweetness of approximately 130 when sucrose is set as the reference standard at 100 [1]. This 30% sweetness enhancement is directly attributable to the presence of free fructose, which possesses an intrinsic sweetness ranging from 1.17× to 1.75× that of sucrose, combined with glucose at ~0.8× [2]. The equimolar glucose-fructose composition produces a synergistic sweetness effect that exceeds the arithmetic mean of its components. This quantifiable differentiation enables formulators to achieve target sweetness intensity with approximately 20-25% less total carbohydrate sweetener mass compared to sucrose-only formulations, a reduction that translates to both caloric savings and potential cost efficiencies in procurement [3].

Sweetness equivalence Caloric reduction Sensory science Formulation efficiency

Solubility Limit and Syrup Stability: Invert Sugar Achieves ~77-80% Solids at Room Temperature Versus Sucrose at ~67%

At room temperature (20-25°C), sucrose is limited to a maximum solubility of approximately 67% solids in aqueous solution before spontaneous crystallization occurs. In contrast, Invert Sugar maintains stable solution homogeneity at solids concentrations reaching approximately 77-80% under identical temperature conditions [1]. This ~10-13 percentage-point increase in achievable solids loading is a direct consequence of the monosaccharide composition: both glucose and fructose exhibit higher intrinsic solubility than sucrose, and their co-presence in solution generates mutual solubility enhancement through depressed eutectic point phenomena [2]. Commercial liquid invert products are routinely supplied at 76°Brix (76% solids) without crystallization risk during storage, handling, or cold-chain distribution, whereas liquid sucrose products are restricted to ≤67°Brix to avoid sucrose recrystallization [3]. This solubility differential enables Invert Sugar to deliver higher dissolved solids per unit volume, which in turn lowers water activity more effectively for equivalent sweetener mass [4].

Solubility Crystallization inhibition Syrup stability Water activity

Crystallization Inhibition Efficacy: 10-15% Invert Sugar Addition Prevents Sucrose Recrystallization in Confectionery Matrices

In hard candy and fondant manufacturing, sucrose recrystallization ("graining" or "sandiness") is a primary defect limiting shelf life and consumer acceptance. Controlled studies and industrial formulation guidelines consistently demonstrate that incorporation of Invert Sugar at 10-15% of total sweetener solids effectively prevents sucrose nucleation and crystal growth during storage [1]. This crystallization-inhibiting function operates through three concurrent mechanisms: (i) the monosaccharides physically coat nascent sucrose crystal surfaces, blocking lattice propagation; (ii) the increased molecular diversity in solution depresses the eutectic point and elevates the activation energy for homogeneous nucleation; and (iii) the reduced water activity decreases the solvent capacity available for sucrose dissolution and recrystallization [2]. In bee-processed invert syrup storage trials, no crystallization occurred in invert sugar-based stored honey (IH), whereas sucrose-based stored honey (SH) exhibited observable crystal formation under identical conditions, demonstrating the inherent crystallization resistance conferred by the monosaccharide composition [3]. For formulators, this translates to a quantifiable usage threshold: maintaining ≥10% invert sugar relative to total sugar solids reliably prevents graining defects without requiring additional anti-crystallization additives [4].

Crystallization inhibition Confectionery Shelf stability Texture maintenance

Fermentation Kinetics and Yeast Bioavailability: Invert Sugar Eliminates Sucrose Hydrolysis Lag Phase and Accelerates Fermentation Initiation

In pilot-scale beer production trials, the use of Invert Sugar (glucose + fructose) as an adjunct demonstrably increased yeast growth rate and fermentation rate compared to equivalent sucrose-supplemented worts [1]. The mechanistic basis for this acceleration is well-established: Saccharomyces cerevisiae must first secrete invertase (β-fructofuranosidase) to extracellularly hydrolyze sucrose into its constituent monosaccharides before cellular uptake can commence—a process that introduces a measurable lag phase and imposes an additional metabolic energy burden on the yeast population [2]. Invert Sugar bypasses this extracellular hydrolysis requirement entirely, delivering immediately utilizable glucose and fructose that enter glycolysis directly [3]. In defined fermentation media containing equal initial concentrations of glucose and fructose (simulating Invert Sugar), glucose is utilized at approximately twice the rate of fructose, establishing a sequential sugar uptake pattern that maximizes catabolic flux [4]. This translates to quantifiable reductions in fermentation initiation time—critical for commercial baking operations where proofing time directly impacts production throughput—and enables higher fermentable extract yields in brewing applications where Invert Sugar provides 100% fermentable carbohydrate versus the 60-80% fermentability typical of malt-derived worts [5].

Fermentation Yeast metabolism Brewing Baking Bioavailability

Maillard Browning Reaction Kinetics: Invert Sugar Exhibits Synergistic Glucose-Fructose Browning Acceleration Versus Sucrose

The browning of glucose-fructose-amino acid mixtures (representing Invert Sugar-protein systems) proceeds via parallel glucose-glycine and fructose-glycine reaction pathways that converge on a common melanoidin precursor intermediate [1]. Kinetic modeling at pH 5.5 and 55°C reveals that glucose conversion to this intermediate occurs via a two-step process with k₁ = (7.8 ± 1.1) × 10⁻⁴ mol L⁻¹ h⁻¹ and k₂ = (1.84 ± 0.31) × 10⁻³ h⁻¹, whereas fructose conversion proceeds in a single step with k₄ = 5.32 × 10⁻⁵ mol L⁻¹ h⁻¹ [2]. Critically, the molar extinction coefficient of melanoidins formed from the mixed glucose-fructose system (1073 ± 4 mol⁻¹ L cm⁻¹) is approximately double that of melanoidins from the fructose-glycine reaction alone (478 ± 18 mol⁻¹ L cm⁻¹), and exceeds that of glucose-glycine melanoidins (955 ± 45 mol⁻¹ L cm⁻¹) [3]. This non-additive enhancement confirms a synergistic browning effect when glucose and fructose are co-present in equimolar proportions. Monosaccharides (fructose, glucose) brown faster than disaccharides (sucrose), with the relative browning speed following the established hierarchy: fructose > glucose > lactose > maltose > sucrose > isomalt [4]. For bakery formulators, this translates to quantifiably faster crust color development, reduced baking time for target color achievement, and enhanced flavor compound generation at lower thermal input [5].

Maillard reaction Non-enzymatic browning Color development Flavor formation Bakery

Osmotic Pressure and Water Activity Reduction: Invert Sugar Generates Higher Osmotic Pressure than Equivalent Sucrose Solutions

Invert Sugar increases osmotic pressure much more than sucrose at equivalent mass concentrations—a direct consequence of its monosaccharide composition [1]. Hydrolysis of one mole of sucrose (molecular weight 342.30 g/mol) yields one mole of glucose (180.16 g/mol) and one mole of fructose (180.16 g/mol), effectively doubling the number of osmotically active solute particles per unit mass (from 1 mole of solute to 2 moles of solute per 342 g of carbohydrate input) [2]. This colligative property enhancement translates to greater water activity (a_w) depression per unit sweetener mass, which in turn inhibits microbial growth and extends product shelf life [3]. Invert sugar syrups are documented as microbiologically more stable than sucrose solutions due specifically to this reduced water activity and increased osmotic pressure, enabling safer processing and longer ambient storage without preservative addition [4]. For formulators, this means that replacing sucrose with Invert Sugar—even at equivalent sweetness-adjusted usage rates—yields a measurably lower water activity product, reducing the probability of osmotolerant yeast and mold spoilage during distribution .

Water activity Osmotic pressure Microbial stability Shelf life Preservation

Invert Sugar (CAS 8013-17-0): Evidence-Anchored Industrial and Research Application Scenarios for Procurement Decision-Making


High-Solids Confectionery and Fondant Manufacturing Requiring Crystallization Control

Based on the documented solubility limit of ~77-80% solids for Invert Sugar versus 67% for sucrose [1], and the established 10-15% usage threshold for reliable sucrose recrystallization inhibition [2], this application scenario prioritizes Invert Sugar procurement for hard candy, fondant, and cream center formulations. The higher achievable solids concentration enables production of confections with lower water activity and extended shelf stability without textural degradation. Industrial candy manufacturers utilizing Invert Sugar at 10-15% of total sweetener solids reliably prevent "graining" and "sandiness" defects throughout 6-12 month ambient shelf life, whereas sucrose-only formulations exhibit observable crystal formation within days to weeks [3]. Procurement of partial-invert blends (50-60% inversion) provides formulators with tunable crystallization control while maintaining desired sweetness and texture profiles [4].

Fermented Beverage and Baking Applications Demanding Accelerated Yeast Metabolism

Pilot-scale brewing trials confirm that Invert Sugar addition increases yeast growth and fermentation rate relative to sucrose-supplemented worts, attributable to the elimination of the extracellular invertase hydrolysis requirement [1]. Invert Sugar provides 100% fermentable carbohydrate versus the 60-80% fermentability typical of all-malt worts, enabling higher alcohol yield per unit extract and precise control over final gravity [2]. In commercial baking operations, the immediate bioavailability of glucose and fructose accelerates proofing time and enhances CO₂ production consistency, directly impacting production throughput. The glucose:fructose co-presence also contributes to desirable fusel oil formation in brewing applications without adversely affecting finished beer quality [3]. Procurement of enzyme-inverted grades (versus acid-hydrolyzed) minimizes hydroxymethylfurfural (HMF) formation, preserving yeast vitality and avoiding off-flavor development [4].

Bakery and Baked Goods Formulations Requiring Enhanced Crust Color Development and Moisture Retention

The synergistic glucose-fructose Maillard browning kinetics of Invert Sugar—demonstrated by the ~2× melanoidin extinction coefficient versus fructose-only systems and ~12% enhancement versus glucose-only systems at pH 5.5 and 55°C [1]—directly support procurement for bakery applications requiring rapid, uniform crust color development. The monosaccharide composition browns faster than disaccharide sucrose, enabling reduced baking time or lower oven temperatures for equivalent color achievement. Concurrently, the documented humectant properties of Invert Sugar—derived from fructose's high hygroscopicity and the colligative water-binding effects of the monosaccharide mixture [2]—extend product softness and shelf life in cookies, cakes, and pastry products. The combination of accelerated browning and sustained moisture retention makes Invert Sugar particularly valuable for par-baked and frozen dough products where oven spring, crust color, and post-bake texture retention are critical quality parameters [3].

Pharmaceutical Syrup and Injectable Formulations Requiring High-Purity, HMF-Free Invert Sugar

Invert Sugar is listed as a pharmaceutical excipient with an FDA-approved NDA (Travert 10% Injection, NDA 016717) for parenteral nutrition and fluid replacement therapy [1]. Pharmaceutical-grade procurement requires material free from hydroxymethylfurfural (HMF-5), a potential carcinogenic byproduct formed during acid-catalyzed inversion at elevated temperatures. Enzyme-catalyzed inversion processes using immobilized invertase at pH 5.0 and 60°C produce HMF-free Invert Sugar suitable for pharmaceutical syrups, oral solutions, and injectable formulations [2]. The equimolar glucose-fructose composition provides rapidly utilizable carbohydrate energy without requiring digestive enzyme activity, making it appropriate for patients with compromised gastrointestinal function. Quality specifications for pharmaceutical procurement include: total solids content per manufacturer specification, pH 3.0-5.5, heavy metals ≤5 mg/kg (as Pb), lead ≤0.5 mg/kg, and residue on ignition ≤0.2% [3]. Procurement decisions should prioritize suppliers offering HMF-free certification and full pharmacopoeial compliance documentation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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